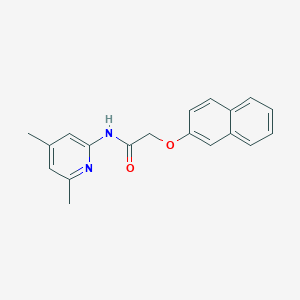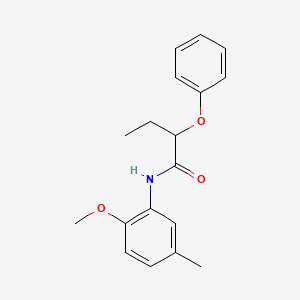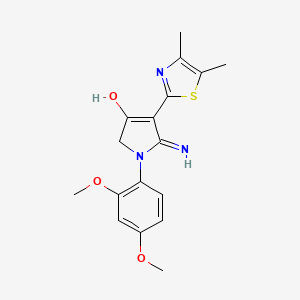![molecular formula C20H20N2O B6074419 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6074419.png)
3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a complex structure that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not fully understood. However, it has been suggested that the compound may exert its effects through the modulation of various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in lab experiments include its potential applications in various fields of scientific research, its complex structure, and its potential use as a catalyst in organic synthesis reactions. However, there are also limitations to its use. For example, the synthesis of the compound can be challenging and time-consuming. Additionally, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as a catalyst in organic synthesis reactions. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been achieved through various methods. One of the most common methods is the Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole intermediate, which is then converted to the desired compound through cyclization. Other methods include the use of a sulfur ylide and a nitroalkene or the use of a nitrosoarene and an alkyne.
Applications De Recherche Scientifique
3-phenyl-5-(2-phenylethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antiviral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
IUPAC Name |
3-phenyl-5-(2-phenylethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-7-16(8-4-1)11-13-22-14-12-19-18(15-22)20(21-23-19)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQBJYQZGGSUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2C3=CC=CC=C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4R)-4-hydroxy-L-prolyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074342.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B6074351.png)
![1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B6074353.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6074356.png)
![7-(4-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6074363.png)


![1-{3-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6074382.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-furylmethyl)-2-pyrrolidinone](/img/structure/B6074386.png)
![2-(methoxymethyl)-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074394.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B6074402.png)

![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)
